molecular formula C23H31N3O3 B605656 3-(4-(6-(3-(Dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine CAS No. 1219962-49-8

3-(4-(6-(3-(Dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine

Cat. No. B605656
CAS RN: 1219962-49-8
M. Wt: 397.52
InChI Key: JKFYWFWUJUHSMZ-UHFFFAOYSA-N
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Description

AT791 is an inhibitor of TLR7 and TLR9.

Scientific Research Applications

  • Inhibition of Toll-Like Receptor Signaling : This compound, referred to as AT791 in a study, was identified as an inhibitor of Toll-like receptors (TLR) 7 and 9 signaling. It has been shown to suppress responses to DNA that stimulates TLR9 and modulate signaling in vivo, indicating potential therapeutic applications in autoimmune diseases like lupus (Lamphier et al., 2014).

  • Synthesis and Characterization of Derivatives : Another study involved the synthesis of related quinazoline compounds, which included modifications of the phenoxy propoxy component. These compounds were characterized by various techniques, hinting at their potential applications in medicinal chemistry (Yan & Ouyang, 2013).

  • Electropolymerization Studies : A related study focused on the synthesis and electropolymerization of silicon naphthalocyanines bearing bis-[(4-{3-[3-(dimethylamino)phenoxy]propoxy}phenyl)propanoxy] units. This research suggests applications in materials science, particularly in the development of electrochemically active materials (Bıyıklıoğlu & Alp, 2017).

  • Polymerization Reaction Studies : The compound's derivative was used in a study of the epoxy-carboxy reaction in solvents of low or medium dielectric constants, which is significant in the field of polymer chemistry (Madec & Maréchal, 1983).

  • Generation of Structurally Diverse Libraries : Another derivative of the compound was utilized to generate a diverse library of compounds through different types of alkylation and ring closure reactions. This highlights its utility in synthetic organic chemistry (Roman, 2013).

properties

IUPAC Name

3-[4-[6-[3-(dimethylamino)propoxy]-1,3-benzoxazol-2-yl]phenoxy]-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-25(2)13-5-15-27-19-9-7-18(8-10-19)23-24-21-12-11-20(17-22(21)29-23)28-16-6-14-26(3)4/h7-12,17H,5-6,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFYWFWUJUHSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)OCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(6-(3-(Dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine

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